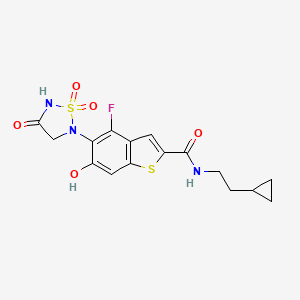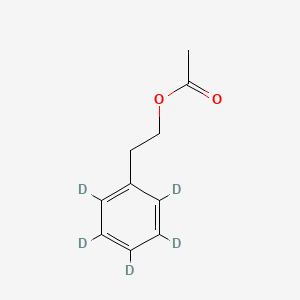
Phenethyl acetate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl acetate-d5 is a deuterated form of phenethyl acetate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in scientific research. Phenethyl acetate itself is an ester formed from the condensation of acetic acid and phenethyl alcohol, known for its pleasant floral scent and use in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenethyl acetate-d5 can be synthesized through the esterification of deuterated phenethyl alcohol (phenethyl alcohol-d5) with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The use of deuterated starting materials ensures the incorporation of deuterium into the final product, making it suitable for use as a stable isotope-labeled compound in various research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phenethyl acetate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group in this compound can be reduced to phenethyl alcohol-d5 using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Phenylacetic acid-d5
Reduction: Phenethyl alcohol-d5
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenethyl acetate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenethyl acetate in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing phenethyl acetate moieties.
Industry: Applied in the development of fragrances and flavorings, where the deuterated compound helps in studying the stability and release profiles of the active ingredients
Mécanisme D'action
The mechanism of action of phenethyl acetate-d5 involves its incorporation into biological or chemical systems as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the metabolic pathways, reaction mechanisms, and interactions of phenethyl acetate in various systems .
Comparaison Avec Des Composés Similaires
Phenethyl acetate-d5 is unique due to its deuterium labeling, which distinguishes it from non-labeled phenethyl acetate and other similar compounds. Some similar compounds include:
Phenethyl acetate: The non-labeled version of this compound, used in similar applications but without the benefits of stable isotope labeling.
Phenethyl alcohol-d5: The deuterated form of phenethyl alcohol, used as a precursor in the synthesis of this compound.
Phenylacetic acid-d5: A deuterated derivative formed through the oxidation of this compound, used in metabolic and pharmacokinetic studies
This compound’s stable isotope labeling makes it particularly valuable in research applications where precise tracking and quantification are essential.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
169.23 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentadeuteriophenyl)ethyl acetate |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
MDHYEMXUFSJLGV-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCOC(=O)C)[2H])[2H] |
SMILES canonique |
CC(=O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


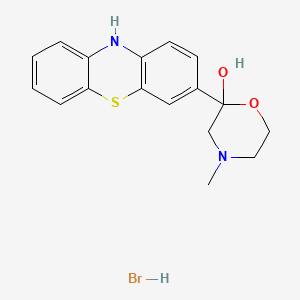
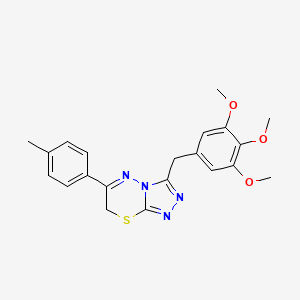
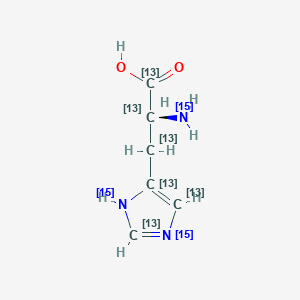



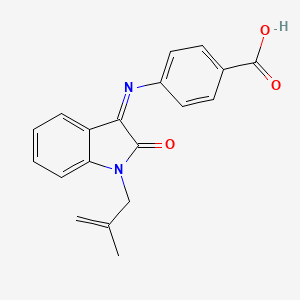

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
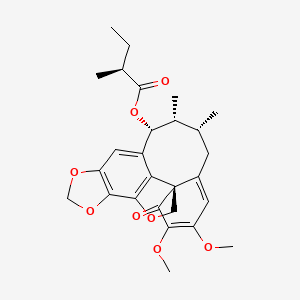
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
